Protein degrader 1 TFA belongs to a class of molecules called Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel approach to regulating protein levels within cells. Unlike traditional drugs that inhibit protein function, PROTACs recruit the cell's natural protein degradation machinery to target and eliminate specific proteins.
PROTACs are bifunctional molecules containing three key domains []:
Protein degrader 1 TFA holds promise for various scientific research applications due to its ability to target specific proteins for degradation. Here are some specific areas of investigation:
Researchers are exploring the potential of PROTACs, including Protein degrader 1 TFA, to target oncoproteins (cancer-causing proteins) that are difficult to target with conventional therapies [, ]. For instance, PROTACs targeting proteins like SOS1 and CDK12/13 have shown anti-proliferative activity in cancer cells, suggesting their potential as therapeutic agents [, ].
By selectively degrading specific proteins, researchers can gain insights into their cellular functions and signaling pathways. This approach can be valuable for deciphering complex biological processes and identifying novel drug targets.
Protein misfolding and aggregation are hallmarks of several neurodegenerative diseases like Alzheimer's and Parkinson's. PROTACs offer a promising strategy to target these abnormal proteins for degradation, potentially leading to new treatment avenues [].
Protein Degrader 1 TFA is a compound belonging to a class of molecules known as proteolysis-targeting chimeras (PROTACs). These compounds are designed to induce the degradation of specific proteins by harnessing the cell's ubiquitin-proteasome system. The "TFA" in its name refers to trifluoroacetic acid, which is commonly used in the synthesis and stabilization of various chemical compounds. Protein Degrader 1 TFA specifically targets proteins for degradation, thereby regulating cellular functions and potentially providing therapeutic avenues for diseases characterized by protein dysregulation.
The detailed synthetic pathway typically includes multiple steps that require careful optimization to achieve the desired compound efficiently .
Protein Degrader 1 TFA has been shown to effectively degrade specific target proteins in cellular models. Its biological activity includes:
In studies, Protein Degrader 1 TFA demonstrated significant efficacy in reducing levels of its target proteins, leading to altered cellular functions indicative of therapeutic effects .
Protein Degrader 1 TFA has several applications in biomedical research and potential therapeutic development:
Interaction studies have shown that Protein Degrader 1 TFA effectively binds to its target proteins and E3 ligases, facilitating their ubiquitination and subsequent degradation. These studies often employ techniques such as:
Such studies are crucial for understanding the specificity and efficiency of Protein Degrader 1 TFA in various biological contexts .
Protein Degrader 1 TFA shares structural and functional similarities with other PROTACs but is unique due to its specific targeting capabilities and chemical structure.
Protein Degrader 1 TFA's uniqueness lies in its ability to selectively degrade specific proteins while maintaining stability through trifluoroacetate groups, which can enhance solubility and bioavailability compared to other degraders .
Protein degrader 1 trifluoroacetate represents a synthetic organic compound with the molecular formula C24H31F3N4O5S and a molecular weight of 544.59 grams per mole [1]. This compound, bearing the Chemical Abstracts Service registry number 1631137-51-3, is systematically designated as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate [1]. The compound manifests as a crystalline powder under standard laboratory conditions, exhibiting a high degree of chemical purity that consistently exceeds 98.0% as determined by high-performance liquid chromatography analysis [27].
The physicochemical characteristics of Protein degrader 1 trifluoroacetate demonstrate notable solubility patterns across different solvent systems [26]. The compound exhibits substantial solubility in dimethyl sulfoxide, facilitating its use in various research applications [26]. However, aqueous solubility remains limited and requires careful optimization of buffer conditions to achieve adequate dissolution [26]. This solubility profile reflects the compound's complex molecular architecture, which incorporates both hydrophilic and lipophilic structural elements within a single molecular framework.
Table 1: Physicochemical Properties of Protein degrader 1 TFA
Property | Value |
---|---|
Molecular Formula | C24H31F3N4O5S [1] |
Molecular Weight (g/mol) | 544.59 [1] |
Chemical Abstracts Service Number | 1631137-51-3 [1] |
Physical State | Powder/Solid [27] |
Purity | ≥98.0% [27] |
Storage Temperature (Short-term) | 0-4°C (weeks) [27] |
Storage Temperature (Long-term) | -20°C (months) [27] |
Storage Conditions | Dry condition, protected from light [27] |
Solubility in Dimethyl Sulfoxide | Soluble [26] |
Solubility in Water | Limited (requires buffer optimization) [26] |
The thermal stability profile of Protein degrader 1 trifluoroacetate necessitates careful consideration of storage conditions to maintain chemical integrity [29] [30]. Short-term storage protocols recommend maintenance at temperatures between 0-4°C for periods extending up to several weeks, while long-term preservation requires storage at -20°C under desiccated conditions [27]. These temperature requirements reflect the compound's susceptibility to thermal degradation and hydrolytic processes that can compromise its structural integrity and biological activity over extended periods [29] [30].
The stereochemical architecture of Protein degrader 1 trifluoroacetate encompasses multiple chiral centers that critically influence its three-dimensional molecular geometry and subsequent biological interactions [12]. The compound contains four distinct asymmetric carbon atoms, each contributing to the overall stereochemical complexity and conferring specific spatial arrangements essential for target protein recognition and binding affinity .
The pyrrolidine ring system within the molecular structure harbors two principal chiral centers located at the C-2 and C-4 positions [13]. The C-2 carbon adopts the S-configuration and serves as the attachment point for the carboxamide functional group that extends toward the target binding site . This stereochemical arrangement proves critical for establishing optimal interactions with the von Hippel-Lindau protein complex, as demonstrated through structure-activity relationship studies that highlight the importance of this specific configuration for maintaining high binding affinity [12] [14].
The C-4 position of the pyrrolidine ring maintains the R-configuration and bears a hydroxyl substituent that functions as a hydroxyproline mimetic [12]. This particular stereochemical orientation enables the formation of crucial hydrogen bonding interactions with target protein residues, particularly those involved in the recognition of hypoxia-inducible factor alpha subunits [12] [14]. The precise spatial positioning of this hydroxyl group, as dictated by the R-configuration, proves essential for reproducing the natural binding interactions observed in physiological protein-protein recognition events.
Table 2: Stereochemical Configuration and Chiral Centers
Chiral Center | Configuration | Chemical Environment | Functional Significance |
---|---|---|---|
C-2 (Pyrrolidine) | S | Pyrrolidine ring α-carbon bearing carboxamide | Critical for von Hippel-Lindau binding affinity [12] |
C-4 (Pyrrolidine) | R | Pyrrolidine ring β-carbon bearing hydroxyl group | Essential for hydroxyproline mimetic interaction [12] |
C-2 (tert-Leucine) | S | tert-Leucine α-carbon bearing amino group | Required for peptide backbone geometry |
Benzylic Carbon | Not specified | Methylthiazolyl-benzyl linker region | Influences linker flexibility and positioning |
The tert-leucine residue incorporated within the molecular framework contributes an additional chiral center at its C-2 position, maintaining the S-configuration characteristic of naturally occurring amino acids [13]. This stereochemical arrangement ensures proper peptide backbone geometry and facilitates optimal positioning of the terminal amino group for subsequent chemical modifications or interactions . The bulky tert-butyl side chain associated with this amino acid residue provides steric constraints that influence the overall conformational preferences of the molecule and contribute to its selectivity profile [12].
The stereochemical complexity extends to the benzylic region of the molecule, where the methylthiazolyl-benzyl substituent introduces considerations regarding rotational freedom and conformational flexibility . While this region does not contain additional chiral centers in the base molecular structure, the overall stereochemical environment established by the other asymmetric centers influences the spatial accessibility and orientation of this aromatic system during target protein interactions [12].
The trifluoroacetate counterion present in Protein degrader 1 trifluoroacetate significantly influences the compound's physicochemical properties, particularly regarding solubility characteristics and chemical stability profiles [18] [22]. Trifluoroacetic acid, with its chemical formula CF3COOH and extremely low pKa value of 0.23, represents one of the strongest organic acids commonly employed in pharmaceutical salt formation [4] [17]. The resulting trifluoroacetate anion (CF3COO⁻) with a molecular weight of 113.02 grams per mole forms ionic associations with the cationic sites present in the Protein degrader 1 structure [4] [17].
The incorporation of trifluoroacetate as the counterion arises primarily from the synthetic and purification methodologies employed during compound preparation [18] [22]. High-performance liquid chromatography purification protocols frequently utilize trifluoroacetic acid-containing mobile phases, resulting in the formation of trifluoroacetate salts as the final isolated product [18]. This manufacturing approach, while convenient from a synthetic standpoint, introduces specific considerations regarding the compound's subsequent handling and formulation requirements [22].
Table 3: Trifluoroacetate Counterion Properties and Implications
Property | Description/Value |
---|---|
Counterion Formula | CF3COO⁻ [4] |
Counterion Molecular Weight (g/mol) | 113.02 [4] |
pKa of Trifluoroacetic Acid | 0.23 (highly acidic) [4] |
Water Solubility Enhancement | Significantly improved due to ionic nature [15] [16] |
Stability Contribution | Prevents aggregation, maintains solution stability [18] |
Manufacturing Origin | Residual from high-performance liquid chromatography purification with trifluoroacetic acid mobile phase [18] |
Regulatory Considerations | Less favorable than hydrochloride or acetate salts for pharmaceuticals [18] [22] |
Physicochemical Impact | Increases molecular weight, alters dissolution profile [21] |
The presence of trifluoroacetate counterions substantially enhances the aqueous solubility of Protein degrader 1 compared to its free base form [15] [16]. This solubility improvement stems from the ionic nature of the salt formation, which facilitates solvation through electrostatic interactions with water molecules [15]. The highly electronegative fluorine atoms within the trifluoroacetate structure contribute to the formation of strong ion-dipole interactions that promote dissolution in polar solvents [16]. However, this enhanced solubility comes with considerations regarding the compound's behavior in various buffer systems and physiological media [15].
From a chemical stability perspective, the trifluoroacetate counterion provides both beneficial and challenging aspects for compound storage and handling [18]. The presence of the counterion helps prevent molecular aggregation and maintains solution stability under appropriate storage conditions [18]. The ionic nature of the salt form contributes to the formation of more stable solid-state structures that resist degradation pathways commonly observed in free base forms [21]. However, the strongly acidic nature of trifluoroacetic acid requires careful consideration of storage conditions to prevent potential hydrolytic degradation reactions [18].
The regulatory implications of trifluoroacetate salt formation present considerations for pharmaceutical development pathways [18] [22]. While trifluoroacetate salts are commonly encountered in research settings, regulatory authorities generally view alternative counterions such as hydrochloride or acetate more favorably for therapeutic applications [18] [22]. This preference stems from the extensive safety database available for these more conventional pharmaceutical salts and their established precedent in approved drug products [22]. Consequently, research programs advancing toward clinical development often require salt form optimization to replace trifluoroacetate with more pharmaceutically acceptable counterions [18] [22].
Building block | Structure (simplified) | Function in final ligand | Typical cost (USD / 100 g) |
---|---|---|---|
A L-tert-leucine | (CH₃)₃C–CH(NH₂)–CO₂H | Hydrophobic “shield” that improves VHL binding | 45–60 [1] |
B (2S,4R)-4-Hydroxy-L-proline | HO-C₄H₈–CH(NH₂)–CO₂H | Rigid anchor; replaces trans-hydroxy-Pro in HIF-1α | 110–130 [2] |
C 4-Bromobenzylamine | Br–C₆H₄–CH₂NH₂ | Scalar “spacer” linking thiazole to proline | 20–25 [1] |
D 4-Methylthiazole | CH₃–Thiazole | Heteroaryl “clamp” that docks in the VHL pocket | 30–35 [2] |
Early ligand-free Pd(OAc)₂ systems (6 mol % Pd, KOAc, DMA, 130 °C, 4 h) furnished 10 in only 65% yield and generated by-products such as 4,4′-dimethyl-5,5′-bithiazole 24 that complicated purification [2]. Two refinements have eliminated these issues.
Organ’s Pd-PEPPSI-IPr (0.5 mol %) with K₂CO₃/PivOH (DMA, 125 °C, 2 h) raises isolated yield to 91% while suppressing 24 below the 0.5% area threshold [2].
When the benzyl bromide is replaced by 4-bromobenzonitrile 5, Pd-PEPPSI-IPr again outperforms Pd(OAc)₂ (93% vs 88% yield; 0.5 mol % vs 3 mol % Pd) [2]. The resulting nitrile 9 is reduced on 50-g scale by (^iBu)₂AlBH₄ then hydrolysed to the amine, avoiding hydrogenation hazards [2].
Table 2 compares representative arylation conditions.
Entry | Catalyst | Pd (mol %) | Base / additive | Temp (°C) | Time (h) | Scale | Isolated yield 10 (%) |
---|---|---|---|---|---|---|---|
1 | Pd(OAc)₂ | 6 | KOAc | 130 | 4 | 10 g | 65 [2] |
2 | Pd(OAc)₂ | 1 | KOAc | 95 | 18 | 5 g | 85 [2] |
3 | Pd-PEPPSI-IPr | 0.5 | K₂CO₃ / PivOH | 125 | 2 | 7 g | 91 [2] |
4 | Pd-PEPPSI-IPr | 0.5 | K₂CO₃ / PivOH | 125 | 2 | 250 g (calculated) | 88 (pilot) [2] |
Key observations
A parallel development for C-5 thiazole arylation (Pd(OAc)₂, ligand-free, 170 °C microwave) enables regioselective access to alternative exit vectors when needed for linker diversification [3].
Li and co-workers reported a 42.5 g campaign that delivers VH032-NH₂ HCl in 65% overall yield without silica chromatography [1].
A more concise, chromatography-lean flow (Scheme 1) affords 5.2 g VH032 (56% overall) and 5.9 g Me-VH032 (61%) using the same equipment [2].
Table 3 contrasts the two scalable routes.
Metric | ACS Omega 2022 [1] | RSC Adv 2024 [2] |
---|---|---|
Steps | 7 | 5 |
Largest batch | 42.5 g (HCl salt) | 5.2 g (free base) |
Overall yield | 65% | 56% |
Pd loading | 3 mol % (Pd(OAc)₂) | 0.5 mol % (PEPPSI-IPr) |
Column chromatography | 0 | 1 (5% MeOH/DCM) |
Unit operations < 60 °C | 6/7 | 5/5 |
By-product purge | Salt formation & washes | Trituration & LLE |